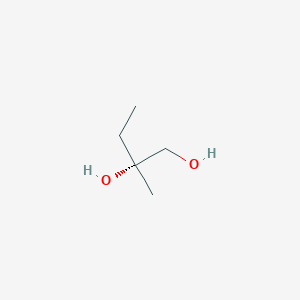

(2R)-2-Methyl-1,2-butanediol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O2 |

|---|---|

Molecular Weight |

104.15 g/mol |

IUPAC Name |

(2R)-2-methylbutane-1,2-diol |

InChI |

InChI=1S/C5H12O2/c1-3-5(2,7)4-6/h6-7H,3-4H2,1-2H3/t5-/m1/s1 |

InChI Key |

DOPZLYNWNJHAOS-RXMQYKEDSA-N |

Isomeric SMILES |

CC[C@](C)(CO)O |

Canonical SMILES |

CCC(C)(CO)O |

Origin of Product |

United States |

Significance of Chiral Vicinal Diols in Synthetic Chemistry

Chiral vicinal diols, also known as 1,2-diols or glycols, are a critically important class of molecules in modern synthetic chemistry. researchgate.netlibretexts.org Their significance lies in their utility as versatile chiral building blocks, auxiliaries, and ligands for creating complex, stereochemically defined molecules. researchgate.net Many biologically active compounds, including pharmaceuticals and agrochemicals, contain chiral centers, and often only one specific enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. ontosight.ainih.gov

The primary roles of chiral vicinal diols in synthesis include:

Chiral Pool Synthesis : They serve as readily available starting materials that already possess defined stereochemistry. Chemists can manipulate the functional groups of the diol to build more complex target molecules without the need to establish chirality from scratch.

Chiral Auxiliaries : These diols can be temporarily attached to a non-chiral substrate to direct a subsequent chemical reaction to produce a chiral product. researchgate.net After the reaction, the auxiliary can be removed and often recycled.

Chiral Ligands : Vicinal diols can be used to synthesize ligands for metal catalysts used in asymmetric catalysis. These chiral ligands create a chiral environment around the metal center, enabling the catalyst to produce one enantiomer of a product in preference to the other.

They are fundamental components in the synthesis of various products, including pharmaceuticals, cosmetics, and liquid crystals. researchgate.net The synthesis of these diols can be achieved through several established methods, such as the dihydroxylation of olefins, the hydrolysis of epoxides, and the reduction of α-hydroxy ketones. researchgate.net

Stereochemical Importance of 2r 2 Methyl 1,2 Butanediol

The stereochemical importance of (2R)-2-Methyl-1,2-butanediol is intrinsically linked to its defined three-dimensional structure. As a chiral molecule, its interactions with other chiral entities, such as enzymes or chiral catalysts, are highly specific. nih.gov The "R" designation at the C2 stereocenter signifies a particular spatial arrangement of the ethyl, methyl, hydroxymethyl, and hydroxyl groups around the chiral carbon.

This specific configuration is crucial in asymmetric synthesis, where the goal is to produce a target molecule as a single enantiomer. nih.gov this compound can serve as a valuable chiral synthon, a building block whose inherent chirality is incorporated into the final product. researchgate.net For example, its use as a starting material in a multi-step synthesis ensures that the stereochemistry at the corresponding carbon in the target molecule is fixed from the outset.

The presence of a tertiary alcohol at the C2 position and a primary alcohol at the C1 position provides two distinct reactive sites. This differentiation allows for selective chemical transformations, enabling chemists to modify one hydroxyl group while leaving the other intact, a key strategy in the construction of complex molecular architectures. The stereochemistry of this compound is pivotal for its application in fields that demand high enantiomeric purity to ensure efficacy and specificity. nih.gov

Overview of Research Trajectories

Chemoenzymatic and Biocatalytic Routes

The use of biological systems, including isolated enzymes and whole-cell biocatalysts, offers a powerful and sustainable approach to chiral synthesis. nih.gov These methods often provide high enantioselectivity under mild reaction conditions.

Enzyme-Mediated Asymmetric Synthesis

Enzyme-mediated synthesis leverages the inherent stereoselectivity of enzymes to produce chiral molecules. rsc.org Alcohol dehydrogenases (ADHs), for instance, are widely used for the asymmetric reduction of prochiral ketones to chiral alcohols. In the context of diol synthesis, a diketone precursor can be stereoselectively reduced. For example, carbonyl reductase from Candida parapsilosis (CPCR) has been used in conjunction with a cofactor regeneration system, such as formate (B1220265) dehydrogenase, for the bioreduction of hexanedione to the corresponding chiral diol. While direct enzymatic synthesis of this compound from a ketone precursor like 1-hydroxy-2-methyl-2-butanone is plausible, specific literature detailing this exact transformation is sparse. However, the principle is well-established for a wide range of similar substrates, demonstrating the potential of this methodology. core.ac.uk

A biocatalytic cascade reaction has also been designed for the stereoselective synthesis of optically pure 2-alkyl-1,3-diols, showcasing the modularity of enzymatic approaches. researchgate.net These enzyme-based systems can be highly effective, although the cost of isolated enzymes can be a consideration for large-scale production. uni-bonn.de

Whole-Cell Biotransformations

Whole-cell biotransformations utilize intact microorganisms, such as bacteria or yeast, to carry out desired chemical conversions. This approach can be more cost-effective than using isolated enzymes as it eliminates the need for enzyme purification and can provide in-situ cofactor regeneration. uni-bonn.de Genetically modified Escherichia coli co-expressing genes for an alcohol dehydrogenase and a formate dehydrogenase have been successfully used to produce chiral alcohols like (R)-methyl 3-hydroxybutanoate with high enantiomeric excess (>99% ee). uni-bonn.de

Similarly, wild-type strains like Lactobacillus kefiri have been employed for the biotransformation of diketones into chiral hydroxy ketones. core.ac.uk While whole-cell systems may sometimes exhibit lower activities compared to enzyme-coupled systems, they benefit from lower biocatalyst consumption, especially when techniques like cell immobilization are employed. core.ac.ukuni-bonn.de Immobilization can enhance cell stability and allow for continuous or repetitive batch processes, further improving the economic feasibility of the synthesis. core.ac.uk

| Catalyst System | Substrate Example | Product Example | Key Findings |

| Isolated Enzymes (ADH/FDH) | Methyl acetoacetate | (R)-methyl 3-hydroxybutanoate | High activity, but higher cost. uni-bonn.de |

| Whole-Cell (E. coli) | Methyl acetoacetate | (R)-methyl 3-hydroxybutanoate | More inexpensive, lower biocatalyst consumption. uni-bonn.de |

| Whole-Cell (L. kefiri) | (2,5)-Hexanedione | (5R)-hydroxyhexane-2-one | Immobilization improves stability. core.ac.uk |

Kinetic Resolution Techniques

Kinetic resolution is a widely used method for separating racemic mixtures. This technique relies on an enzyme that preferentially reacts with one enantiomer of the racemate, leaving the other, desired enantiomer unreacted and thus enriched. Lipases are commonly employed for this purpose, often catalyzing the acylation of one enantiomer in a racemic diol.

Burkholderia cepacia lipase (B570770) (BCL), for example, has been shown to be effective in the kinetic resolution of racemic 1,2-diols. nih.gov The enzyme exhibits a preference for acylating the R-form of the primary hydroxyl group. nih.gov By carefully controlling the reaction, it is possible to achieve high enantiomeric excess (up to 99% ee) for the remaining (S)-diol and the acylated (R)-product. nih.gov Lipases from Candida rugosa are also frequently used and have demonstrated high efficiency in resolving various chiral alcohols and their derivatives. nih.govmdpi.com

| Enzyme | Substrate Type | Acyl Donor Example | Key Feature |

| Burkholderia cepacia Lipase (BCL) | Racemic 1,2-diols | Vinyl acetate | Shows enantio-preference for the R-form of the primary hydroxyl group. nih.gov |

| Candida rugosa Lipase (CRL) | Racemic esters/alcohols | Vinyl acetate | Effective for hydrolytic or transesterification-based resolutions. nih.govmdpi.com |

| Novozym 435 (Candida antarctica Lipase B) | Racemic alcohols | Vinyl acetate | High efficiency and stability, often used in immobilized form. nih.gov |

Enantioselective Chemical Syntheses

Traditional organic synthesis offers robust and scalable methods for producing chiral compounds, often with high levels of stereocontrol.

Stereocontrolled Ring-Opening of Chiral Epoxides

A reliable strategy for synthesizing chiral diols is the stereocontrolled ring-opening of a chiral epoxide precursor. For the synthesis of this compound, this would involve the nucleophilic attack on a chiral epoxide such as (R)-2-methyl-1,2-epoxybutane.

The regioselectivity of the ring-opening depends on the reaction conditions. Under basic or neutral conditions, the nucleophile (e.g., hydroxide (B78521) or an organometallic reagent) attacks the less sterically hindered carbon of the epoxide. youtube.com In the case of 2-methyl-1,2-epoxybutane, this would be the primary carbon (C1), leading to the desired 1,2-diol. Conversely, under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state. youtube.com Therefore, to obtain this compound, the ring-opening of (R)-2-methyl-1,2-epoxybutane would typically be performed under basic or neutral conditions. The chiral epoxide precursor itself can be synthesized from readily available materials like (R)-epichlorohydrin. nih.gov

Asymmetric Functionalization of Alkenes

The direct, enantioselective functionalization of prochiral alkenes is one of the most powerful methods in asymmetric synthesis. The Sharpless Asymmetric Dihydroxylation (AD) is a premier example of this approach, allowing for the conversion of alkenes into vicinal diols with high enantioselectivity. wikipedia.orgnih.gov

To synthesize this compound, the starting alkene would be 2-methyl-1-butene. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand and a stoichiometric co-oxidant. wikipedia.orgorganic-chemistry.org The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation.

AD-mix-β , which contains the ligand (DHQD)₂PHAL, typically adds the hydroxyl groups to the top face (β-face) of the alkene as drawn by a standard mnemonic. wikipedia.orgalfa-chemistry.com

AD-mix-α , containing the (DHQ)₂PHAL ligand, directs hydroxylation to the bottom face (α-face). wikipedia.orgalfa-chemistry.com

For 2-methyl-1-butene, the use of the appropriate AD-mix would yield this compound with high enantiomeric excess. beilstein-journals.org The reaction is known for its broad substrate scope and high reliability. wikipedia.orgnih.gov

| Reaction | Substrate | Reagents | Expected Product |

| Sharpless Asymmetric Dihydroxylation | 2-Methyl-1-butene | AD-mix-β (OsO₄, (DHQD)₂PHAL, K₃[Fe(CN)₆], K₂CO₃) | This compound |

| Sharpless Asymmetric Dihydroxylation | 2-Methyl-1-butene | AD-mix-α (OsO₄, (DHQ)₂PHAL, K₃[Fe(CN)₆], K₂CO₃) | (2S)-2-Methyl-1,2-butanediol |

Chiral Ligand-Mediated Approaches

The development of catalytic, enantioselective reactions has revolutionized the synthesis of chiral molecules. For the preparation of chiral vicinal diols, the Sharpless asymmetric dihydroxylation stands as a powerful and widely adopted method. wikipedia.orgorganic-chemistry.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral quinine-based ligand to achieve high levels of enantioselectivity in the dihydroxylation of a wide range of alkenes. wikipedia.orgnih.gov

The Sharpless asymmetric dihydroxylation employs commercially available reagent mixtures known as AD-mix-α and AD-mix-β. wikipedia.orgorganic-chemistry.org These mixtures contain potassium osmate (K₂OsO₂(OH)₄), a stoichiometric oxidant such as potassium ferricyanide (B76249) (K₃Fe(CN)₆), and a chiral ligand. wikipedia.orgnih.gov The chiral ligand for AD-mix-α is (DHQ)₂PHAL, derived from dihydroquinine, while AD-mix-β contains (DHQD)₂PHAL, derived from dihydroquinidine. wikipedia.org The choice between these two ligands dictates the facial selectivity of the dihydroxylation, allowing for the synthesis of either enantiomer of the diol product. wikipedia.org

For the synthesis of this compound, the precursor alkene is 2-methyl-1-butene, a trisubstituted olefin. The Sharpless asymmetric dihydroxylation is known to be effective for various classes of alkenes, including those with trisubstituted patterns. wikipedia.org The reaction mechanism involves the formation of a complex between osmium tetroxide and the chiral ligand. wikipedia.org This chiral complex then undergoes a [3+2]-cycloaddition with the alkene to form a cyclic intermediate, which upon hydrolysis, yields the desired diol. wikipedia.orgorganic-chemistry.org The use of an additive like methanesulfonamide (B31651) can accelerate the hydrolysis step. wikipedia.org

To obtain this compound, the dihydroxylation of 2-methyl-1-butene would be carried out using AD-mix-β, which contains the (DHQD)₂PHAL ligand. wikipedia.org This ligand directs the dihydroxylation to a specific face of the double bond, leading to the desired (R)-enantiomer. The reaction is typically performed in a biphasic solvent system, such as t-butanol/water, at low temperatures. harvard.edu

| Reagent/Condition | Purpose |

| 2-Methyl-1-butene | Alkene Substrate |

| AD-mix-β | Source of OsO₄, oxidant, and chiral ligand |

| (DHQD)₂PHAL | Chiral Ligand for (R)-selectivity |

| K₃Fe(CN)₆ | Stoichiometric Oxidant |

| K₂CO₃ | Base |

| t-Butanol/Water | Solvent System |

| Methanesulfonamide | Additive to accelerate hydrolysis |

Table 1: Key Reagents and Conditions for the Sharpless Asymmetric Dihydroxylation of 2-Methyl-1-butene.

While the Sharpless dihydroxylation is a powerful tool, alternative methods for the enantioselective dihydroxylation of trisubstituted alkenes are also being explored. For instance, iron-catalyzed systems using chiral N4 ligands and hydrogen peroxide as the oxidant have shown promise for the cis-dihydroxylation of electron-deficient trisubstituted alkenes, offering a potentially greener alternative to osmium-based methods. nih.govhku.hkresearchgate.net

Chiral Pool and Stereospecific Precursor Strategies

The "chiral pool" refers to the collection of inexpensive, readily available, and enantiomerically pure natural products that can serve as starting materials for the synthesis of more complex chiral molecules. This approach leverages the inherent chirality of these natural compounds to build new stereocenters with high efficiency.

Derivatization from Naturally Occurring Chiral Compounds

While specific literature detailing the synthesis of this compound directly from a common chiral pool starting material is not extensively documented, the principles of chiral pool synthesis allow for the postulation of several viable synthetic routes. The key is to select a starting material that possesses a suitable carbon skeleton and a stereocenter that can be either retained or used to induce the formation of the desired tertiary alcohol.

A hypothetical route could commence from a chiral α-hydroxy acid, such as (S)-lactic acid or (S)-mandelic acid. The strategy would involve the esterification of the carboxylic acid, followed by a Grignard reaction with an appropriate organometallic reagent to introduce the necessary carbon framework. For instance, the methyl ester of (S)-lactic acid could be reacted with ethylmagnesium bromide. This would be followed by the addition of a methyl Grignard reagent to the resulting ketone to form the tertiary alcohol. The challenge in such a sequence lies in controlling the stereochemical outcome of the second Grignard addition and preventing racemization.

Another potential chiral pool starting point could be a terpene, which often possesses multiple stereocenters and a varied carbon skeleton. For example, a derivative of (+)-camphor or (-)-carvone (B1668593) could be envisioned as a precursor. The synthesis would likely involve oxidative cleavage of the terpene backbone to generate a chiral intermediate with the correct carbon count, followed by functional group manipulations to install the diol functionality. This approach, however, often requires multiple synthetic steps and careful control of reaction conditions to avoid side reactions and maintain stereochemical integrity.

As a Chiral Building Block in Complex Molecule Synthesis

The synthesis of pharmaceutical intermediates often requires the precise construction of chiral centers to ensure the desired therapeutic effect and minimize potential side effects. Chiral alcohols and their derivatives are key intermediates in the synthesis of a wide array of pharmaceuticals. While direct examples of this compound in specific drug synthesis pathways are not extensively detailed in publicly available literature, its structural motif is analogous to other chiral diols that are known precursors in drug development. ontosight.airesearchgate.net The general strategy involves using the chiral diol to introduce stereocenters early in a synthetic sequence, which are then carried through subsequent reactions to yield the final optically active pharmaceutical ingredient. The development of novel synthetic methods for creating optically active tertiary alcohols is a key technology in this field. sumitomo-chem.co.jp

Table 1: Examples of Chiral Building Blocks in Pharmaceutical Synthesis

| Chiral Building Block | Application |

| Chiral Alcohols | Precursors for a wide range of high-value chiral compounds. |

| Chiral Amines | Important intermediates in the synthesis of chiral drugs and natural products. |

| (S)-Oxybutynin intermediate | Synthesized via a practical route involving an optically active tertiary alcohol. sumitomo-chem.co.jp |

Similar to the pharmaceutical industry, the agrochemical sector relies on the stereoselective synthesis of molecules to produce effective and selective herbicides, insecticides, and fungicides. The bifunctional nature of diols like this compound makes them potential intermediates in the synthesis of various agrochemicals. Furthermore, in the realm of specialty chemicals, this compound can serve as a precursor for polymers and other materials where specific stereochemistry can influence physical properties.

The synthesis of natural products, often characterized by their complex and stereochemically rich structures, frequently employs chiral building blocks. The 2-methyl-1,3-diol structural motif, closely related to this compound, is an indispensable component of many polyhydroxylated natural products. nih.gov Synthetic strategies towards these molecules often involve the stereoselective creation of such diol units. For instance, methods have been developed for the enantioselective synthesis of (Z)- and (E)-2-methyl-anti-1,5-pentenediols, which serve as precursors to 1,3,5-triols, highlighting the importance of stereodefined diols in natural product synthesis. nih.gov

Contribution to Asymmetric Catalysis

Beyond its role as a structural component, this compound and its derivatives can also play a crucial role in asymmetric catalysis. This field focuses on the use of chiral catalysts to control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other.

Chiral diols are frequently used as starting materials for the synthesis of chiral ligands, which are organic molecules that coordinate to a metal center to form a chiral catalyst. These catalysts are then employed in a variety of asymmetric transformations. While specific research detailing the use of this compound in the design of chiral ligands is not prominent, the broader class of chiral diols is fundamental to this area of research. The development of chiral ligands is a continuous effort to improve the enantioselectivity and efficiency of catalytic asymmetric reactions.

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com The use of chiral auxiliaries, which are chiral molecules temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is a common strategy. This compound has the potential to be used as such an auxiliary. Additionally, the principles of stereoselective reactions are fundamental to understanding how chiral building blocks and catalysts influence the outcome of a synthesis. For example, rhenium-catalyzed stereoselective allylic alcohol transposition has been reported to produce acetals of 2-methyl-1,3-syn-diols with excellent diastereoselectivity, demonstrating a pathway to stereodefined diol structures. nih.gov

Table 2: Key Concepts in Stereoselective Synthesis

| Concept | Description |

| Stereoselective Reaction | A reaction in which one stereoisomer is formed or destroyed in preference to all others that might be formed or destroyed. masterorganicchemistry.com |

| Asymmetric Catalysis | Catalysis that produces a chiral product from an achiral or racemic substrate, using a chiral catalyst. |

| Chiral Ligand | A chiral molecule that binds to a metal to form a catalyst for an asymmetric reaction. |

| Chiral Auxiliary | A chiral molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. |

Polymer Chemistry: Monomer in Advanced Material Synthesis

This compound is a chiral diol molecule that holds potential as a specialized monomer in the synthesis of advanced polymers such as polyesters and polycarbonates. ontosight.ainih.govnih.govebi.ac.uk Its unique structure, featuring a primary and a tertiary alcohol group as well as a chiral center, distinguishes it from more common diol monomers and suggests that its incorporation into polymer chains could impart novel properties. nih.govnih.govebi.ac.uk The presence of a methyl branch is known to influence polymer characteristics, often leading to materials with modified thermal and mechanical properties compared to their linear counterparts. acs.org

The synthesis of polymers from this compound can be approached through standard polycondensation reactions. For instance, polyesters would be synthesized by reacting the diol with a dicarboxylic acid or its derivative (e.g., a dimethyl ester), while polycarbonates could be formed through a reaction with a carbonate source like diphenyl carbonate or by direct reaction with carbon dioxide under specific catalytic conditions. nih.govresearchgate.netresearchgate.net

The reactivity of the two hydroxyl groups in this compound is different. The primary hydroxyl group is generally more reactive than the tertiary hydroxyl group. This difference in reactivity can be a critical factor in the polymerization process, potentially influencing the polymer structure and the reaction conditions required to achieve high molecular weight polymers. Research on similar diols with secondary hydroxyl groups, such as 2,3-butanediol (B46004), has shown that steric hindrance can lead to lower reactivity and result in polymers with lower molecular weights compared to those synthesized from diols with only primary alcohols. acs.org Achieving high molecular weight polyesters from such sterically hindered diols often requires carefully optimized reaction conditions, including higher temperatures, effective catalysts, and high vacuum to drive the removal of condensation byproducts. acs.org

The incorporation of the 2-methyl-1,2-butanediol unit into a polymer backbone is expected to significantly impact the material's properties. The methyl side group disrupts the regular packing of polymer chains, which typically leads to a decrease in crystallinity and melting temperature. acs.org This can be advantageous for creating amorphous polymers with high clarity or for developing copolyesters with tailored thermal properties. Furthermore, the introduction of a chiral center from the (2R)-enantiomer can lead to stereoregular polymers, which may exhibit unique optical properties or specific interactions with other chiral molecules, opening avenues for applications in specialized optical films or chiral separation media.

While specific research data on the polymerization of this compound is not extensively documented in publicly available literature, the general principles of polyester and polycarbonate synthesis provide a framework for its potential use. The table below outlines typical conditions for the synthesis of polyesters from diols, which would be applicable for initial investigations with this compound.

Table 1: Generalized Melt Polycondensation Conditions for Polyester Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Reactants | Diol (e.g., this compound) and Dicarboxylic Acid or Diester | Monomers for building the polyester chain |

| Catalyst | Typically organometallic compounds (e.g., tin or titanium-based) | To increase the rate of the esterification reaction |

| Temperature | 150°C - 280°C (often in stages) | To melt the monomers and promote the reaction |

| Pressure | Initial stage at atmospheric pressure, later stages under high vacuum (<1 mbar) | To remove condensation byproducts (e.g., water or methanol) and drive the reaction to completion |

| Reaction Time | Several hours to over 24 hours | To achieve high molecular weight polymer |

This table presents a generalized protocol. Specific conditions would need to be optimized for this compound.

The properties of polymers derived from branched diols can be compared to understand the potential impact of the structure of this compound. The following table shows data for polyesters synthesized from the related branched diol, 2,3-butanediol, and various long-chain dicarboxylates.

Table 2: Thermal Properties of Polyesters Synthesized from 2,3-Butanediol (2,3-BD)

| Dicarboxylate Monomer Chain Length | Resulting Polymer | Glass Transition Temperature (Tg) | Melting Temperature (Tm) |

|---|---|---|---|

| C10 | Amorphous | - | - |

| C18 | Semicrystalline | - | - |

| C48 | Semicrystalline | - | 103°C |

Data adapted from research on polyesters derived from 2,3-butanediol, a structural isomer of 2-methyl-1,2-butanediol. This data illustrates how the polymer's properties are influenced by the comonomer and that semicrystalline materials can be achieved despite the presence of methyl branching.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-butanediol |

| Diphenyl carbonate |

Mechanistic Investigations and Chemical Transformations of 2r 2 Methyl 1,2 Butanediol

Stereochemistry and Reaction Pathways

The presence of a stereocenter and two different hydroxyl groups in (2R)-2-Methyl-1,2-butanediol allows for a range of regio- and stereoselective reactions. The specific pathways taken during nucleophilic substitution, dehydration, and oxidation are highly dependent on the reaction conditions and reagents employed.

Nucleophilic substitution reactions involving this compound are critical for introducing new functional groups with retention or inversion of configuration. The typical strategy involves the selective activation of one hydroxyl group, usually the primary one due to its lower steric hindrance, converting it into a good leaving group such as a tosylate or mesylate.

This activation is then followed by an SN2 reaction with a nucleophile. For example, tosylation of the primary alcohol followed by reaction with a nucleophile like sodium azide (B81097) would proceed with inversion of configuration at the C1 position. The tertiary alcohol at C2 generally remains untouched under these conditions. However, harsh conditions can lead to competing elimination reactions. The key to stereochemical control is the use of reaction conditions that favor the SN2 pathway, thereby ensuring predictable stereochemistry in the product. The efficiency of these reactions is crucial for the synthesis of complex chiral molecules, where maintaining optical purity is paramount. researchgate.net

A common application of such controlled substitution is the synthesis of chiral epoxides. By converting the primary alcohol to a leaving group and then treating it with a base, an intramolecular SN2 reaction can occur where the tertiary hydroxyl group acts as the nucleophile, leading to the formation of a chiral epoxide with a defined stereocenter.

Table 1: Representative Nucleophilic Substitution Reactions

| Reactant | Reagent(s) | Product Type | Stereochemical Outcome |

|---|

The acid-catalyzed dehydration of this compound can proceed through several pathways, leading to a mixture of olefinic products. The reaction is initiated by the protonation of one of the hydroxyl groups, followed by the loss of water to form a carbocation. Protonation can occur at either the primary or tertiary hydroxyl group.

Protonation at the primary -OH: Loss of water from the primary hydroxyl group generates a primary carbocation, which is highly unstable and will likely undergo a rapid 1,2-hydride shift or a 1,2-methyl shift. However, the formation of a more stable tertiary carbocation via protonation of the tertiary hydroxyl group is generally the more favored pathway.

Protonation at the tertiary -OH: Loss of water from the tertiary hydroxyl group forms a relatively stable tertiary carbocation. This intermediate can then lose a proton from an adjacent carbon to form an alkene. This pathway can result in the formation of 2-methyl-1-butene (B49056) or 2-methyl-2-butene (B146552).

The product distribution is highly dependent on the reaction temperature and the nature of the acid catalyst. For instance, studies on the dehydration of similar diols like 2,3-butanediol (B46004) show that catalyst choice (e.g., HZSM-5, Thorium oxide) and temperature significantly influence the selectivity towards different products like methyl ethyl ketone (via a pinacol-type rearrangement) or butadiene. mdpi.comrsc.org For 1,2-butanediol (B146104), dehydration can yield various aldehydes and ketones depending on the catalyst and conditions. researchgate.net The electron-donating effect of the ethyl and methyl groups in this compound stabilizes the carbocation intermediates, influencing the reaction rates and pathways. researchgate.net

Table 2: Potential Dehydration Products of this compound

| Catalyst Type | Temperature Range (°C) | Major Product(s) | Mechanistic Pathway |

|---|---|---|---|

| Strong Brønsted Acid (e.g., H₂SO₄) | Moderate | 2-Methyl-1-butene | E1 (via tertiary carbocation) |

| Strong Brønsted Acid (e.g., H₂SO₄) | High | 2-Methyl-2-butene (Zaitsev product) | E1 (rearrangement possible) |

| Lewis Acid / Heterogeneous Catalyst | Variable | Mixture including ketones | Pinacol-type rearrangement |

The selective oxidation of this compound presents a challenge due to the presence of both a primary and a tertiary alcohol. Tertiary alcohols are generally resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, meaning C-C bond cleavage would be required. libretexts.orgyoutube.com This resistance allows for the selective oxidation of the primary alcohol.

Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used to oxidize primary alcohols to aldehydes while leaving secondary and tertiary alcohols unaffected. libretexts.org Using these controlled oxidizing agents on this compound would yield (R)-2-hydroxy-2-methylbutanal. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the primary alcohol further to a carboxylic acid, yielding (R)-2-hydroxy-2-methylbutanoic acid, but would still not affect the tertiary alcohol under typical conditions. libretexts.org

The high chemoselectivity observed in the oxidation of primary alcohols in the presence of secondary ones using systems like TEMPO/N-chlorosuccinimide suggests that similar selectivity can be achieved for primary-tertiary diols. nih.gov This allows for the synthesis of valuable chiral hydroxy aldehydes or hydroxy-carboxylic acids.

Table 3: Selective Oxidation of this compound

| Oxidizing Agent | Solvent | Product | Notes |

|---|---|---|---|

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | (R)-2-Hydroxy-2-methylbutanal | Mild oxidation, stops at the aldehyde. libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | (R)-2-Hydroxy-2-methylbutanal | High yield, non-acidic conditions. libretexts.org |

| Potassium permanganate (KMnO₄) | Basic, cold, dilute | (R)-2-Hydroxy-2-methylbutanoic acid | Strong oxidation to carboxylic acid. Tertiary alcohol is unreactive. libretexts.org |

| TEMPO / NCS | Biphasic (CH₂Cl₂/aq. buffer) | (R)-2-Hydroxy-2-methylbutanal | High selectivity for primary alcohol oxidation. nih.gov |

Intramolecular Interactions and Conformational Dynamics

The spatial arrangement of the atoms in this compound is not static. The molecule exists as an equilibrium of different conformers, the stability of which is governed by intramolecular forces like hydrogen bonding and stereoelectronic effects. These factors, in turn, influence the molecule's reactivity.

This compound can form an intramolecular hydrogen bond between the hydrogen of the primary hydroxyl group and the oxygen of the tertiary hydroxyl group (or vice versa). This interaction leads to a pseudo-cyclic, gauche conformation being significantly populated and often being the most stable conformer in the gas phase or in non-polar solvents. nih.govstackexchange.com

The presence of this hydrogen bond can influence reactivity in several ways:

Reduced Nucleophilicity: The hydroxyl groups involved in the hydrogen bond are less available to act as nucleophiles in intermolecular reactions.

Altered Acidity/Basicity: The hydrogen bond can alter the pKa of the hydroxyl protons, affecting their ease of removal in base-catalyzed reactions.

Conformational Locking: The hydrogen bond restricts free rotation around the C1-C2 bond, pre-organizing the molecule into a specific conformation. This can enhance the rate of reactions where the required transition state geometry resembles this locked conformation, such as in the formation of a cyclic derivative.

Studies on similar diols like 1,2-ethanediol (B42446) and 1,4-butanediol (B3395766) have shown that the strength and conformational consequences of intramolecular hydrogen bonding can be significant, leading to observable shifts in vibrational spectra. nih.govresearchgate.net In some cases, the formation of a chiral supramolecular system through hydrogen bonding has been shown to enhance enantioselectivity in catalyzed reactions. organic-chemistry.org

Stereoelectronic effects are orbital-based interactions that dictate the preferred geometry and reactivity of a molecule. wikipedia.org In this compound and its derivatives, these effects play a crucial role.

One key interaction is hyperconjugation, specifically the interaction between a filled bonding orbital (the donor) and an adjacent empty anti-bonding orbital (the acceptor). For example, in a staggered conformation, a σ(C-H) or σ(C-C) bond can donate electron density into the anti-bonding σ*(C-O) orbital. The efficacy of this overlap is highly dependent on the dihedral angle between the orbitals, with an anti-periplanar arrangement (180°) being optimal.

These effects become particularly important in understanding reaction mechanisms:

E2 Elimination: In an E2 elimination reaction from a derivative of this compound, the requirement for an anti-periplanar arrangement between the proton being removed and the leaving group is a classic stereoelectronic constraint. The conformational biases introduced by hydrogen bonding and steric interactions will determine which protons are available for this specific geometric alignment, thus controlling the regioselectivity of the resulting alkene.

Neighboring Group Participation: The hydroxyl group at C2 can act as an internal nucleophile, participating in the displacement of a leaving group at C1. This anchimeric assistance is governed by stereoelectronic principles, requiring the orbitals to be properly aligned for the backside attack, leading to the formation of an epoxide intermediate with retention of stereochemistry at C1.

The gauche effect, a stereoelectronic preference for a gauche conformation in certain substituted ethanes (like 1,2-difluoroethane), is also relevant. wikipedia.org For 1,2-diols, the gauche conformation is often favored due to a stabilizing interaction between the lone pair of one oxygen and the σ*(C-O) orbital of the other, alongside the intramolecular hydrogen bond. This conformational preference can dictate the stereochemical course of subsequent reactions. wikipedia.orgbaranlab.org

Advanced Spectroscopic and Structural Elucidation of 2r 2 Methyl 1,2 Butanediol

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are paramount for determining the absolute configuration of stereoisomers.

Vibrational Circular Dichroism (VCD) spectroscopy, the extension of circular dichroism into the infrared region, provides detailed three-dimensional structural information by probing the chiral nature of molecular vibrations. bibliotekanauki.plresearchgate.net The determination of the absolute configuration of a chiral molecule, such as (2R)-2-Methyl-1,2-butanediol, is achieved by comparing the experimental VCD spectrum with the theoretical spectrum calculated for a known enantiomer, typically using density functional theory (DFT). bibliotekanauki.plnih.gov A direct match in the sign and relative intensity of the VCD bands confirms the absolute configuration. Conversely, a mirror-image relationship between the experimental and calculated spectra indicates the opposite enantiomer. researchgate.net

For flexible molecules like this compound, the observed VCD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Therefore, a thorough conformational analysis is a prerequisite for accurate VCD spectral simulation. Factors such as intramolecular hydrogen bonding and solvent interactions significantly influence the conformational preferences and, consequently, the VCD spectrum. guidechem.comresearchgate.net In the case of 1,2-diols, the competition between intramolecular hydrogen bonding and solute-solvent hydrogen bonding must be considered, as this can affect the observed spectral features. guidechem.com

Table 1: Key Principles of VCD in Stereochemical Analysis

| Principle | Description |

| Enantiomeric Relationship | Enantiomers exhibit mirror-image VCD spectra. |

| Conformational Dependence | The VCD spectrum is highly sensitive to the molecule's conformation. |

| Theoretical Correlation | Comparison with DFT-calculated spectra allows for unambiguous assignment of absolute configuration. |

| Solvent Effects | The solvent can influence conformational populations and VCD spectra, particularly for molecules with hydrogen bonding capabilities. guidechem.com |

Electronic Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions, arising from electronic transitions. nih.gov Similar to VCD, the comparison of experimental ECD spectra with those predicted by theoretical calculations for a specific enantiomer is a powerful tool for the assignment of absolute configuration. nih.gov

The ECD spectrum is sensitive to the spatial arrangement of chromophores within the molecule. For a molecule like this compound, which lacks a strong chromophore, derivatization with a chromophoric group can be employed to induce a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum of the derivative can then be related to the absolute configuration of the original molecule.

Although specific ECD data for this compound is not prevalent in the public domain, the principles of its application are well-established. The conformational flexibility of the diol would lead to an ECD spectrum that is an average of the contributions from its various conformers.

Nuclear Magnetic Resonance (NMR) for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution.

The substitution of a proton with a deuteron (B1233211) can induce small but measurable changes in NMR chemical shifts, known as deuterium (B1214612) isotope effects (DIEs). These effects, transmitted through bonds or space, provide valuable structural and conformational information. bibliotekanauki.pl The magnitude of a DIE on a given nucleus depends on its distance and geometric relationship to the site of deuteration and can be used to probe intramolecular interactions, including hydrogen bonding. bibliotekanauki.plresearchgate.net

For this compound, deuteration of the hydroxyl groups would be expected to cause shifts in the ¹³C NMR signals of the carbon backbone. researchgate.net The magnitude of these shifts could provide insights into the strength and nature of the intramolecular hydrogen bond between the two hydroxyl groups. While specific DIE data for this compound is not available, studies on other systems, such as 2-alkanones, have shown that deuterium substitution can affect carbon chemical shifts over several bonds. researchgate.netnih.govrsc.org

Table 2: Predicted Deuterium Isotope Effects on ¹³C NMR of this compound

| Carbon Atom | Expected Isotope Effect upon OH Deuteration | Rationale |

| C1 | Significant | Two-bond effect, sensitive to the conformation of the hydroxymethyl group. |

| C2 | Significant | Two-bond effect from one hydroxyl and three-bond from the other, sensitive to the O-C-C-O dihedral angle. |

| C3 | Moderate | Four-bond effect, likely transmitted through space if a hydrogen bond is present. |

| C4 | Small | Five-bond effect, expected to be minimal. |

| C-Methyl | Moderate | Three-bond effect, sensitive to the rotational conformation around the C2-C3 bond. |

| This table represents expected trends based on general principles of deuterium isotope effects in NMR spectroscopy. |

Dynamic NMR (DNMR) techniques are used to study the rates of conformational exchange processes that occur on the NMR timescale. scielo.org.mx For this compound, rotation around the C-C and C-O bonds leads to different conformers. If the rate of interconversion between these conformers is slow on the NMR timescale (typically at low temperatures), separate signals for each conformer may be observed. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. scielo.org.mx

Analysis of the temperature-dependent lineshapes in the NMR spectra allows for the determination of the activation energy for the conformational exchange process, providing quantitative information about the rotational barriers. scielo.org.mx While specific DNMR studies on this compound are not documented, hindered rotation has been extensively studied in other acyclic molecules, revealing the energetic barriers associated with conformational changes. researchgate.net

Infrared (IR) Spectroscopy for Hydrogen Bonding and Conformational Studies

Infrared (IR) spectroscopy is a powerful technique for identifying functional groups and studying intermolecular and intramolecular interactions, particularly hydrogen bonding. The presence of two hydroxyl groups in this compound allows for the formation of an intramolecular hydrogen bond, which significantly influences its conformational preferences.

The formation of an intramolecular hydrogen bond results in a characteristic red-shift (lowering of frequency) and broadening of the O-H stretching vibration band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹. The spectrum will often show a "free" O-H stretching band at a higher frequency and a "bonded" O-H stretching band at a lower frequency. researchgate.net The relative intensities of these bands can provide information about the equilibrium between hydrogen-bonded and non-hydrogen-bonded conformers. researchgate.net

While a detailed IR analysis of the hydrogen bonding in this compound is not available, studies on similar diols like 1,2-ethanediol (B42446) and 1,4-butanediol (B3395766) confirm the presence of intramolecular hydrogen bonding. researchgate.net For 1,2-ethanediol, a weak intramolecular hydrogen bond is observed, while for 1,4-butanediol, the hydrogen bond is stronger, as evidenced by a larger red-shift and intensity enhancement of the bonded O-H band. researchgate.net It is expected that this compound would exhibit intramolecular hydrogen bonding, the strength of which would influence its conformational population. The vapor phase IR spectrum of the achiral 2-methyl-1,2-butanediol (B1227803) is available and shows a broad O-H stretching absorption, consistent with the presence of hydrogen bonding. nih.gov

Table 3: Characteristic IR Frequencies for Hydroxyl Groups

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Comments |

| Free O-H Stretch | 3600 - 3650 | Sharp band, indicative of a non-hydrogen-bonded hydroxyl group. |

| Intramolecularly Hydrogen-Bonded O-H Stretch | 3200 - 3550 | Broad band, shifted to lower frequency compared to the free O-H stretch. The magnitude of the shift correlates with the strength of the hydrogen bond. |

| C-O Stretch | 1000 - 1260 | Strong absorption, useful for confirming the presence of the alcohol functional group. |

Computational and Theoretical Studies on 2r 2 Methyl 1,2 Butanediol

Quantum Chemical Calculations for Conformational Landscapes

The three-dimensional structure and conformational flexibility of a molecule are pivotal to its chemical and physical properties. Quantum chemical calculations are powerful tools to explore the potential energy surface and identify stable conformers.

Density Functional Theory (DFT) for Energy Minimization

Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for exploring the conformational landscapes of molecules like (2R)-2-Methyl-1,2-butanediol. The process involves proposing various initial geometries and then using a DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the structures that correspond to energy minima on the potential energy surface.

For analogous molecules like 2,3-butanediol (B46004), DFT calculations have been instrumental in identifying the most stable conformers, which are often stabilized by intramolecular hydrogen bonds. These calculations can predict the relative energies of different conformers, providing insight into which shapes the molecule is most likely to adopt.

Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of spectra, which can then be compared with experimental results to confirm the molecular structure and conformation.

Simulated IR and VCD Spectra for Comparison with Experiment

Infrared (IR) and Vibrational Circular Dichroism (VCD) spectroscopy are powerful techniques for studying chiral molecules. VCD, the differential absorption of left and right circularly polarized infrared light, is particularly sensitive to the absolute configuration of a molecule.

Computational simulations of IR and VCD spectra are performed by first calculating the harmonic vibrational frequencies and intensities at an optimized geometry. For a comprehensive analysis, these calculations are often performed for each of the stable conformers. The final predicted spectrum is a Boltzmann-weighted average of the individual conformer spectra. This approach has been successfully applied to related diols, such as 2,3-butanediol and trans-1,2-cyclohexanediol, to assign the absolute configuration and interpret the experimental spectra. A comparison of simulated and experimental spectra can confirm the presence of specific conformers in a sample.

Table 1: Illustrative Example of Calculated Vibrational Frequencies for a Related Diol (2,3-Butanediol)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| OH Stretch | ~3500-3700 | Stretching of the hydroxyl groups |

| CH Stretch | ~2850-3000 | Stretching of the carbon-hydrogen bonds |

| C-O Stretch | ~1050 | Stretching of the carbon-oxygen bonds |

| O-C-C-O Bend | Lower Frequencies | Bending of the diol backbone |

Note: This table is illustrative and based on typical values for diols; specific values for this compound would require dedicated calculations.

NMR Chemical Shift and Coupling Constant Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict NMR chemical shifts (δ) and spin-spin coupling constants (J). These predictions are typically made using DFT methods, often employing the Gauge-Including Atomic Orbital (GIAO) approach. By calculating these parameters for different conformers and comparing the Boltzmann-weighted average with experimental data, a detailed picture of the molecule's structure and dynamics in solution can be obtained. While predicted NMR data for this compound is available from some databases, the underlying peer-reviewed research studies are not readily accessible.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative)

| Proton Environment | Predicted Chemical Shift (ppm) |

| -CH₂OH | ~3.4 - 3.6 |

| -CH₂- | ~1.4 - 1.6 |

| -CH₃ (on C2) | ~1.1 |

| -CH₃ (terminal) | ~0.9 |

| -OH | Variable |

Note: These are approximate values and can vary depending on the solvent and computational method.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and activation energies. For a molecule like this compound, this could involve studying its synthesis, degradation, or reactions involving the hydroxyl groups.

For example, DFT calculations could be used to model the reaction of this compound with an oxidizing agent, elucidating the stereochemical outcome of the reaction. Such studies provide fundamental insights into reaction pathways and can guide the development of new synthetic methods.

Transition State Analysis and Reaction Energetics

The formation of vicinal diols, such as this compound, often proceeds through a concerted or near-concerted mechanism involving the formation of a cyclic intermediate. Density Functional Theory (DFT) is a common computational method employed to study the energetics of such reaction pathways and to characterize the geometry and energy of transition states.

In the context of forming a diol from an alkene precursor like 2-methyl-1-butene (B49056), transition state analysis would be crucial for understanding the stereochemical outcome of the reaction. For instance, in the Sharpless asymmetric dihydroxylation, the chiral ligands attached to the osmium catalyst create a chiral pocket, and the alkene can approach the metal center from two different faces, leading to the formation of enantiomeric products.

Computational studies on similar systems, such as the dihydroxylation of trans-butene, have utilized DFT calculations to investigate the reaction mechanism. soton.ac.uk These studies often calculate the activation energies for different possible reaction pathways. For example, in the allylic oxidation of 2-methyl-2-butene (B146552) with selenium dioxide, a related oxidation reaction, DFT calculations at the B3LYP/6-311+G(d,p) level of theory were used to compare the energies of different transition states. researchgate.net The results indicated that certain approaches of the reagent to the alkene are energetically favored over others, thus explaining the observed regioselectivity. researchgate.net

A hypothetical transition state analysis for the formation of this compound from 2-methyl-1-butene via a syn-dihydroxylation reaction would involve locating the transition state structure and calculating its energy relative to the reactants and products. The difference in energy between the reactants and the transition state is the activation energy (ΔG‡), which determines the reaction rate.

Table 1: Illustrative Reaction Energetics for a Hypothetical Dihydroxylation of 2-Methyl-1-butene

| Parameter | Value (kcal/mol) | Description |

| ΔEreaction | -35.2 | The overall change in electronic energy for the reaction. |

| ΔGactivation | +15.8 | The Gibbs free energy of activation, representing the barrier to reaction. |

| ΔGreaction | -30.5 | The overall Gibbs free energy change, indicating a spontaneous reaction. |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies on reaction energetics.

Distortion/interaction analysis is another powerful tool used in conjunction with DFT to understand the nature of the transition state. This method partitions the activation energy into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted reactants. In a study on osmylation, a highly favorable interaction energy was found to be the reason for a low reaction barrier. soton.ac.uk

Solvent Effects in Theoretical Studies

The solvent in which a reaction is carried out can have a profound impact on the reaction rate and selectivity. Therefore, it is crucial to include the effects of the solvent in theoretical calculations to obtain results that are comparable to experimental observations.

Implicit solvent models, such as the Solvation Model based on Density (SMD), are commonly used in DFT calculations to account for the bulk effects of the solvent. soton.ac.uk These models treat the solvent as a continuous medium with a specific dielectric constant. For instance, in a DFT study on the Os-catalyzed dihydroxylation of trans-butene, acetone (B3395972) was used as the solvent medium in the calculations. soton.ac.uk

Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used, although they are computationally more expensive. These models are particularly important when the solvent is expected to play a direct role in the reaction mechanism, for example, by forming hydrogen bonds with the reactants or transition state.

In the context of the synthesis of this compound, the choice of solvent can influence the stability of the transition state and, consequently, the stereochemical outcome. For example, the use of polar solvents might favor certain transition states over others due to dipole-dipole interactions.

Table 2: Illustrative Calculated Activation Energies in Different Solvents for a Hypothetical Dihydroxylation

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (ΔG‡, kcal/mol) |

| Gas Phase | 1 | 18.5 |

| Toluene | 2.4 | 17.2 |

| Acetone | 20.7 | 15.8 |

| Water | 78.4 | 14.5 |

Note: The values in this table are hypothetical and intended to demonstrate the trend of how solvent polarity can influence reaction barriers calculated by theoretical methods.

The data illustrates that as the polarity of the solvent increases, the activation energy for this hypothetical reaction decreases, suggesting that the transition state is more stabilized by polar solvents than the reactants. This kind of analysis is vital for optimizing reaction conditions to achieve higher yields and selectivity.

Future Research Perspectives and Emerging Areas

Development of Novel Biocatalytic Systems for Enhanced Stereoselectivity

The synthesis of enantiomerically pure compounds like (2R)-2-Methyl-1,2-butanediol heavily relies on stereoselective catalytic systems. Biocatalysis, utilizing enzymes or whole-cell systems, has emerged as a powerful and green alternative to traditional chemical catalysis. Future research is intensely focused on the discovery and engineering of novel biocatalysts to achieve even higher levels of stereoselectivity and efficiency in the production of chiral diols.

The use of engineered enzymes, such as alcohol dehydrogenases (ADHs), is a key area of development. These enzymes can be tailored through directed evolution and protein engineering to exhibit high specificity for the reduction of a corresponding ketodiol precursor to yield this compound with exceptional enantiomeric excess. Researchers are exploring the vast biodiversity of microorganisms to identify new enzymes with inherent or adaptable selectivity for the synthesis of 2-methyl-substituted diols.

A significant advancement in this field is the use of whole-cell biocatalysts. These systems offer the advantage of in-situ cofactor regeneration, which is often a costly component of isolated enzyme reactions. For instance, engineered Escherichia coli or yeast strains can be designed to overexpress specific reductases that facilitate the desired stereoselective reduction. While direct biocatalytic synthesis of this compound is an area of active research, related studies on similar diols provide a roadmap. For example, the biodegradation-inspired production of 2-methyl-2,3-butanediol using engineered E. coli highlights the potential of biocatalytic routes to C5-branched chiral diols. nih.gov In this approach, the substrate promiscuity of an acetoin (B143602) reductase was exploited to reduce the methylacetoin precursor. nih.gov

Future work will likely involve the creation of multi-enzyme cascade reactions within a single microbial host, enabling the conversion of simple achiral starting materials directly to this compound in a one-pot process. This approach, which has been successfully applied to other chiral diols, significantly improves process efficiency and reduces waste.

Integration of Artificial Intelligence in Reaction Prediction and Optimization

The prediction and optimization of reaction conditions for stereoselective synthesis remain a significant challenge in organic chemistry. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools to address this complexity. By analyzing vast datasets of chemical reactions, AI algorithms can identify subtle patterns and relationships that govern stereoselectivity, which are often non-intuitive to human chemists.

For the synthesis of this compound, AI can be employed in several key areas:

Predicting Stereoselectivity: Machine learning models can be trained on existing data for asymmetric reductions to predict the enantiomeric excess of this compound that would be obtained with a given catalyst, substrate, and set of reaction conditions. This predictive capability can significantly reduce the need for extensive experimental screening, saving time and resources.

Catalyst Design: AI can assist in the design of novel chiral catalysts, both chemical and biological, that are optimized for the synthesis of this compound. By learning the structure-activity relationships of existing catalysts, ML models can propose new catalyst structures with enhanced stereoselectivity.

Reaction Optimization: AI algorithms can be used to optimize reaction parameters such as temperature, pressure, solvent, and catalyst loading to maximize the yield and enantiomeric purity of this compound. This is particularly valuable for complex multi-variable systems.

Retrosynthetic Analysis: AI-powered tools can suggest novel and efficient synthetic routes to this compound, potentially uncovering pathways that are more sustainable or cost-effective than current methods.

The development of sophisticated algorithms that can accurately model the transition states of stereoselective reactions is a key goal in this field. As more high-quality data on chiral syntheses becomes available, the predictive power of these AI tools is expected to increase dramatically, paving the way for the in silico design of highly efficient and selective syntheses of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic processes, with a focus on minimizing environmental impact and maximizing resource efficiency. The synthesis of this compound is an area where green chemistry approaches can have a significant positive effect.

Future research in this domain will likely concentrate on the following:

Renewable Feedstocks: A major thrust is the development of synthetic routes that utilize renewable biomass as a starting material. While the direct synthesis of this compound from biomass is a long-term goal, research into the production of related butanediols from renewable sources is well underway. For instance, significant progress has been made in the microbial production of 2,3-butanediol (B46004) from feedstocks like crude glycerol, a byproduct of biodiesel production. taylorfrancis.com The development of similar bio-based pathways to isopentane (B150273) derivatives could provide a sustainable source for the synthesis of 2-methyl-1,2-butanediol (B1227803). nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all atoms from the starting materials into the final product are highly desirable. Biocatalytic and chemo-enzymatic cascade reactions are particularly promising in this regard, as they can reduce the number of synthetic steps and the generation of byproducts.

Benign Solvents: The use of hazardous organic solvents is a major environmental concern in chemical synthesis. Research is focused on replacing these with greener alternatives such as water, supercritical fluids, or bio-based solvents. Biocatalytic reactions are often performed in aqueous media, aligning well with this principle.

Catalytic Processes: The use of catalytic methods, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. The development of robust and recyclable biocatalysts and chemocatalysts for the synthesis of this compound will be a key area of future research.

The integration of these green chemistry principles will not only reduce the environmental footprint of this compound production but can also lead to more economically viable and sustainable manufacturing processes.

Expanding Applications in Chiral Materials Science

As a chiral building block, this compound has the potential to be incorporated into a variety of advanced materials, imparting them with specific chiroptical, recognition, or catalytic properties. The field of chiral materials science is rapidly expanding, and future research is expected to uncover new and exciting applications for this compound.

Potential areas of application include:

Chiral Polymers: The diol functionality of this compound allows it to be used as a monomer in the synthesis of chiral polyesters, polyurethanes, and other polymers. These chiral polymers can exhibit unique properties such as the ability to selectively recognize and bind other chiral molecules, making them suitable for applications in chiral separations, sensing, and asymmetric catalysis. The use of related diols in the synthesis of bio-based adhesives demonstrates the potential for these materials. prepchem.com

Chiral Liquid Crystals: The incorporation of this compound into liquid crystalline materials can induce the formation of chiral phases, such as cholesteric or blue phases. These materials have potential applications in advanced optical devices, displays, and sensors.

Chiral Metal-Organic Frameworks (MOFs): Chiral MOFs are a class of porous materials with well-defined, chiral internal surfaces. This compound could be used as a chiral ligand or a template in the synthesis of these materials. Chiral MOFs have shown promise in enantioselective separations, asymmetric catalysis, and chiral sensing.

Chiral Surfaces: The grafting of this compound onto the surface of solid supports can create chiral stationary phases for chromatography or heterogeneous catalysts for asymmetric synthesis.

The development of these and other chiral materials will depend on a deeper understanding of how the stereochemistry of this compound translates into the macroscopic properties of the resulting material. This will require a multidisciplinary approach, combining organic synthesis, polymer chemistry, materials science, and advanced characterization techniques.

Q & A

Q. What are the key physicochemical properties of (2R)-2-methyl-1,2-butanediol, and how can they influence experimental design?

this compound (CAS 41051-72-3) has a molecular formula of C₅H₁₂O₂ and a molecular weight of 104.15 g/mol. Its stereochemistry (R-configuration) impacts solubility, boiling point, and interactions in chiral environments. Researchers should prioritize characterizing enantiomeric purity via chiral chromatography or polarimetry, as impurities in diastereomers can skew results in catalysis or metabolic studies. NIST provides validated gas chromatography-mass spectrometry (GC-MS) parameters for structural verification .

Q. What synthetic routes are commonly employed to produce this compound?

The compound is synthesized via acid-catalyzed hydration of 2-methyl-2-buten-1-ol or stereoselective reduction of ketone precursors. Evidence from diol analogs (e.g., 2,3-butanediol) suggests enzymatic resolution using lipases or kinetic resolution with chiral catalysts can enhance enantiomeric excess (ee). Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. How can researchers validate the enantiomeric purity of this compound?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polarimetric analysis are standard. For advanced verification, nuclear Overhauser effect spectroscopy (NOESY) can confirm spatial arrangements of hydroxyl and methyl groups. Cross-referencing with NIST’s spectral libraries ensures accuracy .

Advanced Research Questions

Q. How does the stereochemistry of this compound affect its metabolic pathways in biological systems?

Comparative studies on butanediol isomers (e.g., 1,3-, 1,4-) in mice reveal stereospecific hepatic metabolism. The (2R) configuration may influence NAD+ reduction kinetics, altering alcohol dehydrogenase activity. Researchers should pair in vitro enzyme assays with isotopic labeling (e.g., ¹³C) to track metabolic intermediates .

Q. What strategies resolve contradictions in toxicity data for this compound analogs?

Data discrepancies in diol toxicity (e.g., 1,2-hexanediol vs. 1,2-butanediol) often arise from purity issues or assay variability. Researchers should:

Q. How can computational modeling predict the chiral recognition of this compound in supramolecular systems?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model hydrogen-bonding interactions between the diol’s hydroxyl groups and chiral hosts (e.g., cyclodextrins). Density functional theory (DFT) calculates binding energies to optimize enantioselective separation. Experimental validation via X-ray crystallography of inclusion complexes is critical .

Q. What experimental designs mitigate racemization during derivatization of this compound?

Racemization risks increase under acidic/basic conditions or elevated temperatures. Strategies include:

- Using mild acylating agents (e.g., acetic anhydride) at low temperatures.

- Monitoring ee via real-time chiral HPLC.

- Employing enzymatic acylation with Candida antarctica lipase B to preserve configuration .

Methodological Considerations

Q. What analytical techniques differentiate this compound from its diastereomers in complex matrices?

Q. How can researchers address low yields in stereoselective syntheses of this compound?

Optimize catalyst systems (e.g., Sharpless asymmetric dihydroxylation) and solvent polarity. For example, tert-butanol improves ee in ruthenium-catalyzed reductions. Kinetic studies using stopped-flow IR spectroscopy identify rate-limiting steps .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on the environmental persistence of this compound?

Follow EPA’s analog-based framework (e.g., 1,2-hexanediol data) to estimate biodegradation half-lives. Disclose analytical methods (e.g., OECD 301F ready biodegradability tests) and environmental conditions (pH, temperature). Use probabilistic modeling to quantify uncertainty in ecotoxicity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.